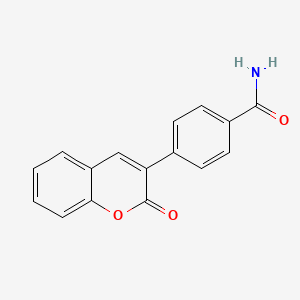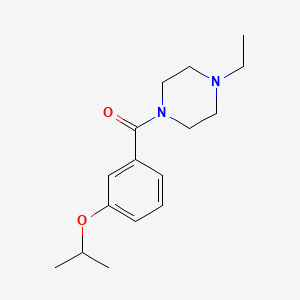
4-(2-oxo-2H-chromen-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-oxo-2H-chromen-3-yl)benzamide is a compound that belongs to the class of chromenone derivatives. It has attracted significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(2-oxo-2H-chromen-3-yl)benzamide varies depending on its application. As a fluorescent probe, it binds to metal ions and undergoes a change in fluorescence intensity, allowing for their detection. As an anti-cancer agent, it induces apoptosis in cancer cells through the activation of caspase enzymes. As an enzyme inhibitor, it binds to the active site of the enzyme, preventing its activity.
Biochemical and Physiological Effects:
4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have various biochemical and physiological effects. As a fluorescent probe, it has been shown to have high sensitivity and selectivity for metal ion detection. As an anti-cancer agent, it has been shown to induce apoptosis in cancer cells while having minimal toxicity in normal cells. As an enzyme inhibitor, it has been shown to have potential therapeutic applications in the treatment of diseases such as glaucoma and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-oxo-2H-chromen-3-yl)benzamide in lab experiments include its ease of synthesis, high sensitivity and selectivity for metal ion detection, and potential therapeutic applications. However, its limitations include its low solubility in water and its limited stability under certain conditions.
Future Directions
There are several future directions for the use of 4-(2-oxo-2H-chromen-3-yl)benzamide in scientific research. These include its continued use as a fluorescent probe for metal ion detection, its further investigation as an anti-cancer agent, and its potential use as an enzyme inhibitor for the treatment of various diseases. In addition, the development of new synthesis methods and modifications to the compound could lead to improvements in its properties and applications.
Synthesis Methods
The synthesis of 4-(2-oxo-2H-chromen-3-yl)benzamide involves the reaction of 2-hydroxyacetophenone with salicylaldehyde to form 2-(2-hydroxyphenyl)benzofuran. The benzofuran is then reacted with aniline in the presence of acetic anhydride to yield 4-(2-oxo-2H-chromen-3-yl)benzamide. This method of synthesis has been well-established and has been used in various studies.
Scientific Research Applications
4-(2-oxo-2H-chromen-3-yl)benzamide has been shown to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper, iron, and zinc. It has also been used as a potential anti-cancer agent, with studies showing its ability to induce apoptosis in cancer cells. In addition, it has been used as an inhibitor of enzymes such as carbonic anhydrase and acetylcholinesterase.
properties
IUPAC Name |
4-(2-oxochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEAUWGHVJNSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-oxo-2H-chromen-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-methylpropanamide](/img/structure/B4988322.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-(3-nitrophenyl)ethanone](/img/structure/B4988328.png)
![5-{6-[(4-methoxyphenyl)amino]-3-pyridazinyl}-2-methylbenzenesulfonamide](/img/structure/B4988329.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B4988343.png)

![6-amino-4-(2-chlorophenyl)-3-(trifluoromethyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4988354.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-3,3,3-trifluoro-N-methylpropanamide](/img/structure/B4988359.png)

![2-[5-(3-bromo-4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988361.png)
![butyl 4-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B4988381.png)

![sec-butyl 4-[3-(benzyloxy)-4-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4988387.png)
![N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-1-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B4988394.png)